1-(6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethan-1-one
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Overview
Description
1-(6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethan-1-one is an organic compound that features a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethan-1-one typically involves the borylation of a pyridine derivative. One common method includes the reaction of 6-methoxy-3-pyridineboronic acid with pinacol in the presence of a palladium catalyst. The reaction is carried out under inert conditions, often using a base such as potassium carbonate, and requires heating to facilitate the formation of the boronic ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
1-(6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate or sodium hydroxide.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols or amines.
Substitution: Biaryl compounds or other substituted aromatic compounds.
Scientific Research Applications
1-(6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethan-1-one has several applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 1-(6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethan-1-one involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with nucleophiles, such as hydroxyl or amino groups, leading to the formation of covalent bonds. This interaction is crucial in its role as a catalyst or intermediate in organic reactions .
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine-5-boronic acid pinacol ester: Similar structure but lacks the ethanone group.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Contains a phenol group instead of a pyridine ring.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Features an isopropoxy group instead of a methoxy group.
Uniqueness
1-(6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethan-1-one is unique due to its combination of a boronic ester group with a methoxy-substituted pyridine ring and an ethanone group. This structure provides distinct reactivity and stability, making it valuable in various synthetic applications and research fields.
Properties
Molecular Formula |
C14H20BNO4 |
---|---|
Molecular Weight |
277.13 g/mol |
IUPAC Name |
1-[6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C14H20BNO4/c1-9(17)10-7-11(12(18-6)16-8-10)15-19-13(2,3)14(4,5)20-15/h7-8H,1-6H3 |
InChI Key |
KPNQXYDRLYFZCH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2OC)C(=O)C |
Origin of Product |
United States |
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